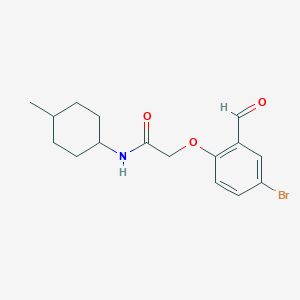
2-(4-bromo-2-formylphenoxy)-N-(4-methylcyclohexyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromo-2-formylphenoxy)-N-(4-methylcyclohexyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound is known for its ability to interact with specific receptors in the body, leading to various biochemical and physiological effects.
科学的研究の応用
Synthesis and Characterization
This compound belongs to a class of chemicals with potential for diverse applications, particularly in the synthesis of peptide derivatives and other chemical entities. For instance, a study focused on the synthesis, characterization, and biological screening of aryloxyacetic acid analogs, including peptide derivatives of 2-(4-bromo-2-formyl-phenoxy)acetyl amino acid. These compounds demonstrated potent bioactivity against gram-negative bacteria, pathogenic fungi, and earthworms. The study highlighted the importance of such compounds in developing new antimicrobial agents (Dahiya, Pathak, & Kaur, 2008).
Biological Activities
A significant portion of the research explores the antimicrobial properties of derivatives of 2-(4-bromo-2-formylphenoxy)-N-(4-methylcyclohexyl)acetamide. For example, Schiff bases and thiazolidinone derivatives synthesized from similar compounds have been evaluated for their antibacterial and antifungal activities, showing promise as antimicrobial agents (Fuloria, Fuloria, & Gupta, 2014). Additionally, the compound's derivatives have shown potential in the chemoselective acetylation of 2-aminophenol, indicating its utility in synthesizing intermediates for antimalarial drugs, further underscoring its relevance in pharmaceutical research (Magadum & Yadav, 2018).
Environmental and Analytical Applications
Research also extends into environmental science, with studies investigating the degradation of pollutants in the presence of bromide ions, indicating the potential role of bromide-containing compounds in enhancing the efficiency of water treatment processes (Li et al., 2015).
特性
IUPAC Name |
2-(4-bromo-2-formylphenoxy)-N-(4-methylcyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO3/c1-11-2-5-14(6-3-11)18-16(20)10-21-15-7-4-13(17)8-12(15)9-19/h4,7-9,11,14H,2-3,5-6,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVYWEXIFKWEEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)COC2=C(C=C(C=C2)Br)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2-formylphenoxy)-N-(4-methylcyclohexyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

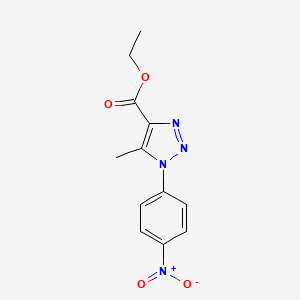
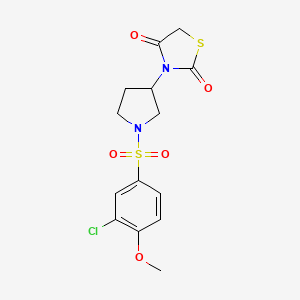
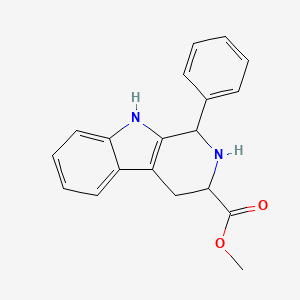
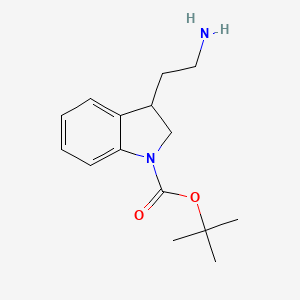
![Benzo[d]thiazol-2-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone](/img/structure/B2428734.png)
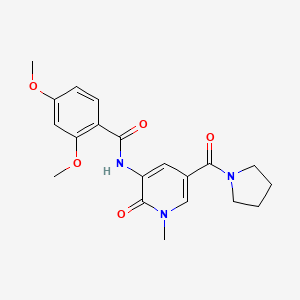
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B2428738.png)
![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2428739.png)
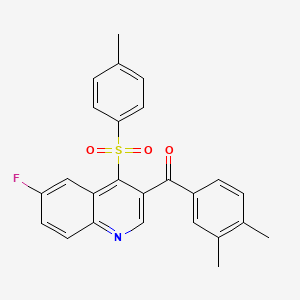
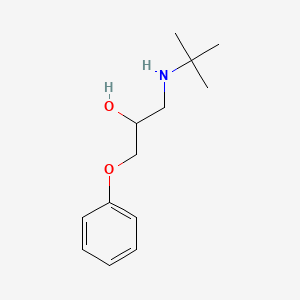
![8-Bromo-1-[(4-bromophenyl)methyl]-3-methyl-7-(2-oxopropyl)purine-2,6-dione](/img/no-structure.png)
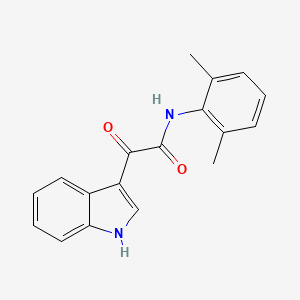
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2428749.png)